molecular formula C13H19NO B1532003 (4-(4-Ethylphenyl)pyrrolidin-3-yl)methanol CAS No. 2097945-73-6

(4-(4-Ethylphenyl)pyrrolidin-3-yl)methanol

Cat. No.: B1532003
CAS No.: 2097945-73-6
M. Wt: 205.3 g/mol
InChI Key: MWKRFEBDXWBWTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(4-Ethylphenyl)pyrrolidin-3-yl)methanol is an organic compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 4-ethylphenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-Ethylphenyl)pyrrolidin-3-yl)methanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as 4-ethylbenzaldehyde and an amine, under acidic or basic conditions.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a reduction reaction, such as the reduction of a corresponding ketone or aldehyde using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques like chromatography.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo further reduction to form derivatives with different functional groups.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: (4-(4-Ethylphenyl)pyrrolidin-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new materials and catalysts.

Biology: In biological research, this compound may be used to study the effects of pyrrolidine derivatives on biological systems. It can be used in assays to investigate enzyme interactions and receptor binding.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structure may be modified to enhance its pharmacological properties, such as improving its efficacy or reducing side effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of (4-(4-Ethylphenyl)pyrrolidin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The hydroxymethyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

    (4-Phenylpyrrolidin-3-yl)methanol: Lacks the ethyl group on the aromatic ring, which may affect its chemical reactivity and biological activity.

    (4-(4-Methylphenyl)pyrrolidin-3-yl)methanol: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.

    (4-(4-Chlorophenyl)pyrrolidin-3-yl)methanol:

Uniqueness: (4-(4-Ethylphenyl)pyrrolidin-3-yl)methanol is unique due to the presence of the ethyl group, which can influence its chemical behavior and interactions with biological targets. This structural feature may provide advantages in terms of selectivity and potency in various applications.

Properties

IUPAC Name

[4-(4-ethylphenyl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-10-3-5-11(6-4-10)13-8-14-7-12(13)9-15/h3-6,12-15H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKRFEBDXWBWTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CNCC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(4-Ethylphenyl)pyrrolidin-3-yl)methanol
Reactant of Route 2
(4-(4-Ethylphenyl)pyrrolidin-3-yl)methanol
Reactant of Route 3
(4-(4-Ethylphenyl)pyrrolidin-3-yl)methanol
Reactant of Route 4
(4-(4-Ethylphenyl)pyrrolidin-3-yl)methanol
Reactant of Route 5
(4-(4-Ethylphenyl)pyrrolidin-3-yl)methanol
Reactant of Route 6
(4-(4-Ethylphenyl)pyrrolidin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.